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molecular formula C10H9ClFNO3 B8350006 3-(2-Chloro-3-fluorophenylamino)-2-methyl-3-oxopropanoic acid

3-(2-Chloro-3-fluorophenylamino)-2-methyl-3-oxopropanoic acid

Cat. No. B8350006
M. Wt: 245.63 g/mol
InChI Key: DNTGXRGHJBXWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940724B2

Procedure details

The acid was prepared according to Procedure B using ethyl 3-(2-chloro-3-fluorophenylamino)-2-methyl-3-oxopropanoate (5.0 g, 18.27 mmol) in THF (18.3 mL) to give 3-(2-chloro-3-fluorophenylamino)-2-methyl-3-oxopropanoic acid. Mass Spectrum (ESI) m/e=245.9 (M+1).
Name
ethyl 3-(2-chloro-3-fluorophenylamino)-2-methyl-3-oxopropanoate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
18.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:9][C:10](=[O:18])[CH:11]([CH3:17])[C:12]([O:14]CC)=[O:13]>C1COCC1>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:9][C:10](=[O:18])[CH:11]([CH3:17])[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
ethyl 3-(2-chloro-3-fluorophenylamino)-2-methyl-3-oxopropanoate
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=CC=C1F)NC(C(C(=O)OCC)C)=O
Step Two
Name
Quantity
18.3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acid was prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1F)NC(C(C(=O)O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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